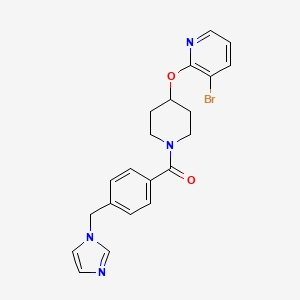

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an imidazole ring, a phenyl ring, a piperidine ring, and a ketone group. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Novel synthetic routes have been developed for creating imidazole and pyridine derivatives, highlighting their importance in medicinal chemistry and material science. For instance, a method for preparing imidazo[1,2-a]pyridine derivatives involves direct oxidation and one-pot synthesis techniques, emphasizing efficiency and applicability in creating complex organic molecules (Lifshits, Ostapchuk, & Brel, 2015).

Antimicrobial and Anticancer Activities

- Research on imidazo[1,2-a]pyridine derivatives and other related compounds has shown promising antimicrobial and anticancer properties. These studies contribute to the search for new therapeutic agents, indicating the potential of these compounds in developing treatments for various diseases (Desai et al., 2012).

Material Science and Corrosion Inhibition

- Imidazole-based molecules have been explored for their application in corrosion inhibition, demonstrating the versatility of these compounds beyond biological applications. This research offers insights into the design of more effective anticorrosion agents for industrial applications (Costa et al., 2021).

Molecular Design and Synthesis

- The design and synthesis of compounds featuring imidazole and pyridine units are crucial for developing novel ligands with potential applications in catalysis, drug discovery, and material science. The study of their crystal structures provides essential information for understanding their chemical behavior and interaction capabilities (Wang et al., 2017).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it can be inferred that this compound may interact with a variety of targets depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . The bromopyridinyl and piperidinyl groups may also contribute to the compound’s interaction with its targets, potentially enhancing its binding affinity and specificity.

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution . The presence of the bromopyridinyl and piperidinyl groups may also affect the compound’s metabolism and excretion.

Result of Action

These could include the inhibition of specific enzymes, modulation of receptor activity, disruption of cell signaling pathways, and more .

Propriétés

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXVMAAMOFQFDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)

![7-Fluoro-2-methyl-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2871826.png)

![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)

![6-[(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2871834.png)

![N-cyclopentyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2871837.png)